2-(2,5-Dimethoxy-4-methylphenyl)cyclopropane-1-carboxylic acid

Description

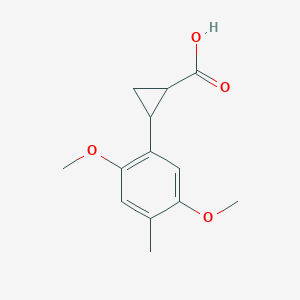

2-(2,5-Dimethoxy-4-methylphenyl)cyclopropane-1-carboxylic acid is a cyclopropane-containing carboxylic acid derivative characterized by a substituted phenyl ring attached to the cyclopropane core. The phenyl group features methoxy groups at positions 2 and 5 and a methyl group at position 4, contributing to its unique electronic and steric properties.

Properties

Molecular Formula |

C13H16O4 |

|---|---|

Molecular Weight |

236.26 g/mol |

IUPAC Name |

2-(2,5-dimethoxy-4-methylphenyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C13H16O4/c1-7-4-12(17-3)9(6-11(7)16-2)8-5-10(8)13(14)15/h4,6,8,10H,5H2,1-3H3,(H,14,15) |

InChI Key |

VMFWTMSAKRISTM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C2CC2C(=O)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxy-4-methylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2,5-dimethoxy-4-methylbenzaldehyde with diazomethane, which leads to the formation of the cyclopropane ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like copper(I) chloride to facilitate the cyclopropanation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxy-4-methylphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in ethanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of phenols or ethers.

Scientific Research Applications

2-(2,5-Dimethoxy-4-methylphenyl)cyclopropane-1-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxy-4-methylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the cyclopropane ring and methoxy groups can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(2,5-Dimethoxy-4-methylphenyl)cyclopropane-1-carboxylic acid with structurally related cyclopropane-carboxylic acid derivatives, emphasizing substituent effects, applications, and physicochemical properties:

Key Structural and Functional Differences:

Substituent Diversity: The target compound’s 2,5-dimethoxy-4-methylphenyl group contrasts with chlorine (e.g., cyclanilide ), trifluoromethyl (e.g., 871476-77-6 ), or cyano substituents (e.g., 39891-82-2 ). Cyclopropane ring functionalization: Derivatives like 88335-97-1 feature methoxycarbonyl groups, which may influence stereochemical outcomes in synthesis, whereas the target compound’s unmodified carboxylic acid group offers direct reactivity for conjugation.

Applications: Pharmaceutical intermediates: Compounds like 88335-97-1 and 871476-77-6 are explicitly used as chiral building blocks or fluorinated motifs . Agrochemicals: Cyclanilide’s dichlorophenyl urea structure highlights the role of halogenation in pesticidal activity , whereas the target’s methoxy groups may reduce toxicity for crop-safe applications.

Physicochemical Properties: Solubility: The target’s methoxy and methyl groups likely increase hydrophobicity compared to cyano- or ester-containing derivatives (e.g., 60212-41-1 ). Stability: Cyclopropane rings with electron-withdrawing groups (e.g., CN in 39891-82-2 ) may exhibit lower thermal stability than the target’s electron-rich aromatic system.

Research Findings and Trends

Synthetic Routes :

- Cyclopropanation of α,β-unsaturated esters (e.g., via Simmons–Smith reactions) is a common method for cyclopropane-carboxylic acid synthesis . The target compound may be synthesized through palladium-catalyzed coupling of a substituted phenylboronic acid with a cyclopropane precursor.

Biological Activity :

- Methoxy-substituted aromatic compounds often exhibit enhanced binding to aromatic receptors (e.g., GPCRs). For example, cyclanilide’s dichlorophenyl group is critical for auxin-like activity in plants , suggesting the target compound could be optimized for herbicidal or antifungal uses.

Stability Studies :

- Cyclopropane derivatives with electron-donating groups (e.g., methoxy) demonstrate improved oxidative stability compared to halogenated analogs . This property may favor the target compound in long-term storage or environmental persistence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.